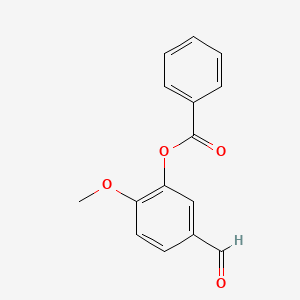

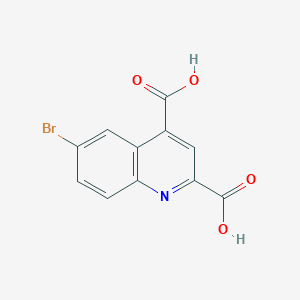

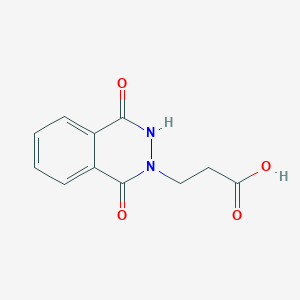

![molecular formula C14H8F3N3O2 B1331923 7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 712319-09-0](/img/structure/B1331923.png)

7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is a core structure found in various pharmacologically active compounds. This particular derivative features a difluoromethyl group at the 7-position and a 4-fluorophenyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine core, along with a carboxylic acid functionality at the 3-position.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with fluorinated 1,3-diketones or β-diketones. For instance, the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines has been achieved by reacting 3(5)aminopyrazoles with 1,3-diketones containing a CF3 group . Similarly, the synthesis of 7-polyfluoroalkyl derivatives has been reported using lithium enolates of fluorine-containing β-diketones . Although the specific synthesis of the compound is not detailed in the provided papers, these methods suggest potential pathways for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated using techniques such as X-ray diffraction analysis. For example, the structure of a 3-bromo-2-methyl-5-phenyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine was established through this method . The crystal structure of a closely related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has also been determined, providing insights into the arrangement of substituents around the pyrazolo[1,5-a]pyrimidine core .

Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine scaffold is amenable to various chemical reactions, which allow for the introduction of different substituents. For instance, SNAr type reactions have been used to introduce substituents at the C-5 position, while Suzuki–Miyaura cross-coupling has been employed for arylation at the C-3 position . The regioselectivity of N-alkylation of pyrazolo[1,5-a]pyrimidine derivatives can be tuned by the carboxy function, leading to selective alkylation at different positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by the nature and position of substituents on the core structure. The introduction of fluorine atoms, for example, can significantly affect the compound's lipophilicity, metabolic stability, and potential for hydrogen bonding. The presence of a carboxylic acid group contributes to the compound's acidity and solubility profile. Spectroscopic studies, including NMR, have been used to establish characteristic chemical shifts for atoms in the pyrimidine ring and its substituents . Additionally, the crystal structure analysis provides information on the dihedral angles between substituents and the core ring, as well as the presence of weak hydrogen bonds that can influence the compound's solid-state packing .

Scientific Research Applications

Synthesis and Biological Activity : A study by Liu et al. (2016) focused on synthesizing a compound structurally similar to the one . They investigated the biological activity of this compound, finding it to have effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Regioselective Synthesis : Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the regioselectivity of N-alkylation in these derivatives (Drev et al., 2014).

Angiotensin II Receptor Antagonists : A study by Shiota et al. (1999) reported on derivatives of pyrazolo[1,5-a]pyrimidine as potent angiotensin II receptor antagonists. They highlighted the importance of the methyl substituent at the 3-position for potent in vivo activity (Shiota et al., 1999).

Synthesis and Kinase Inhibition : Jismy et al. (2020) described the synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. They designed trifluoromethylated analogues of potent Pim1 kinase inhibitors (Jismy et al., 2020).

Synthesis and Antituberculosis Activity : Ju et al. (2015) synthesized diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, a derivative of the compound , and found it to possess moderate antituberculosis activity (Ju et al., 2015).

Antimicrobial Activity : Abdallah and Elgemeie (2022) aimed to synthesize novel pyrazolo[1,5-a]pyrimidines and evaluate their antimicrobial activity. They found some of these compounds to be potent inhibitors of RNA polymerase and showed good antimicrobial activity (Abdallah & Elgemeie, 2022).

properties

IUPAC Name |

7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3O2/c15-8-3-1-7(2-4-8)10-5-11(12(16)17)20-13(19-10)9(6-18-20)14(21)22/h1-6,12H,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWMQXYPFYYFRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)